2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-bromo-1-(3-(dimethylamino)propyl)-5-(2-pyridyl)-, dihydrochloride
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Overview
Description
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-bromo-1-(3-(dimethylamino)propyl)-5-(2-pyridyl)-, dihydrochloride is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a bromine atom, a dimethylamino propyl group, and a pyridyl group, which may contribute to its unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-bromo-1-(3-(dimethylamino)propyl)-5-(2-pyridyl)-, dihydrochloride typically involves multiple steps:
Formation of the Benzodiazepine Core: The core structure can be synthesized through the condensation of an o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Dimethylamino Propyl Group: This step may involve nucleophilic substitution reactions using a suitable alkylating agent.
Incorporation of the Pyridyl Group: The pyridyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino propyl group.
Reduction: Reduction reactions could target the carbonyl group in the benzodiazepine core.
Substitution: The bromine atom is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its interactions with biological targets, such as receptors or enzymes. Its bromine and pyridyl groups may enhance binding affinity and specificity.
Medicine
Medically, benzodiazepines are known for their sedative, anxiolytic, and anticonvulsant properties. This compound may be investigated for similar therapeutic applications, potentially offering improved efficacy or reduced side effects.
Industry
In the industrial sector, the compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other active ingredients.
Mechanism of Action
The mechanism of action for benzodiazepines typically involves modulation of the gamma-aminobutyric acid (GABA) receptor. This compound may enhance the inhibitory effects of GABA, leading to its sedative and anxiolytic properties. The presence of the bromine and pyridyl groups may influence its binding affinity and selectivity for different receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
The unique structural features of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-bromo-1-(3-(dimethylamino)propyl)-5-(2-pyridyl)-, dihydrochloride, such as the bromine and pyridyl groups, may confer distinct pharmacological properties compared to other benzodiazepines. These features could potentially lead to differences in efficacy, side effect profile, and receptor binding characteristics.
Properties
CAS No. |
4466-96-0 |
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Molecular Formula |
C19H23BrCl2N4O |
Molecular Weight |
474.2 g/mol |
IUPAC Name |
3-(7-bromo-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-4-ium-1-yl)propyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C19H21BrN4O.2ClH/c1-23(2)10-5-11-24-17-8-7-14(20)12-15(17)19(22-13-18(24)25)16-6-3-4-9-21-16;;/h3-4,6-9,12H,5,10-11,13H2,1-2H3;2*1H |
InChI Key |
GPMIKQCOOHXHDK-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCN1C(=O)C[NH+]=C(C2=C1C=CC(=C2)Br)C3=CC=CC=N3.[Cl-].[Cl-] |
Origin of Product |
United States |
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